6-Chloropyridin-2-ol
Overview
Description
6-Chloropyridin-2-ol, also known as 6-Chloro-2-pyridinol, is a chemical compound with the molecular formula C5H4ClNO and a molecular weight of 129.54 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 2nd position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is a metabolite of certain pesticides, suggesting that it may interact with biological targets related to these substances .
Mode of Action
It’s known to be involved in the biodegradation pathways of certain pesticides, indicating that it may interact with enzymes or other proteins involved in these processes .
Biochemical Pathways
6-Chloropyridin-2-ol is involved in the biodegradation of certain pesticides. A study found that the bacterium Micrococcus luteus ML could degrade this compound, among other compounds . The study proposed two possible degradation pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . These pathways suggest that this compound may affect biochemical processes related to hydrolysis, oxidation, dechlorination, and denitrification .
Pharmacokinetics
Given its involvement in biodegradation pathways, it’s likely that this compound is metabolized and excreted by certain microorganisms .
Result of Action
Its involvement in the biodegradation of certain pesticides suggests that it may play a role in detoxifying these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bacterium Micrococcus luteus ML was found to degrade this compound most effectively at a temperature of 35°C and a pH of 7.0 . Additionally, the presence of other carbon and energy sources can affect the compound’s degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyridin-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methoxypyridine with a suitable reagent to replace the methoxy group with a hydroxyl group . Another method involves the direct chlorination of pyridine followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of pyridine derivatives followed by controlled hydrolysis. The reaction conditions, such as temperature and pH, are carefully optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 6-chloropyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloropyridine-2-one.
Reduction: Formation of 6-chloropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Chloro-2-methoxypyridine: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
3,5,6-Trichloro-2-pyridinol: Contains additional chlorine atoms, leading to different chemical and biological properties.
Uniqueness
6-Chloropyridin-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring.
Properties
IUPAC Name |
6-chloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNBQDAAGDAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022268 | |
Record name | 6-Chloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-02-0, 73018-09-4 | |
Record name | 6-Chloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-hydroxypyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.